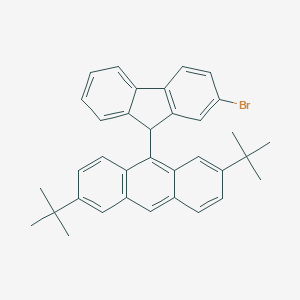
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene is a complex organic compound with the molecular formula C33H31Br It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a brominated fluorene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene typically involves multi-step organic reactions. One common method includes the bromination of fluorene followed by coupling with 2,6-di-tert-butylanthracene. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove bromine or other substituents.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include nucleophiles like sodium methoxide (NaOCH3) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce various substituted anthracenes.
Wissenschaftliche Forschungsanwendungen
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene involves its interaction with molecular targets through various pathways. The bromine atom and tert-butyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s electronic properties, making it useful in electronic and photonic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(2-Bromo-9H-fluoren-9-yl)anthracene
- 2,6-Di-tert-butylanthracene
- 9-(2-Bromo-9H-fluoren-9-yl)cesium
Uniqueness
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene is unique due to the combination of its brominated fluorene and tert-butyl-substituted anthracene moieties. This structural combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and materials science.
Eigenschaften
Molekularformel |
C35H33Br |
|---|---|
Molekulargewicht |
533.5 g/mol |
IUPAC-Name |
9-(2-bromo-9H-fluoren-9-yl)-2,6-ditert-butylanthracene |
InChI |
InChI=1S/C35H33Br/c1-34(2,3)23-13-15-26-22(18-23)17-21-11-12-24(35(4,5)6)19-30(21)32(26)33-29-10-8-7-9-27(29)28-16-14-25(36)20-31(28)33/h7-20,33H,1-6H3 |
InChI-Schlüssel |
UDCUVWMWXDVKCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)C(C)(C)C)C4C5=CC=CC=C5C6=C4C=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
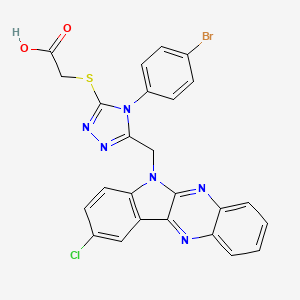
![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)
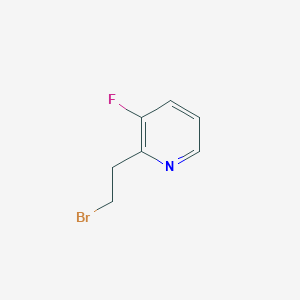
![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
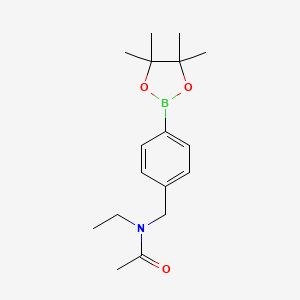

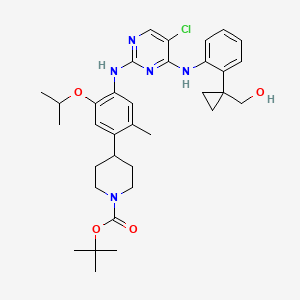
![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
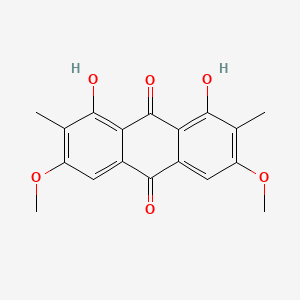
![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)

